(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one

Description

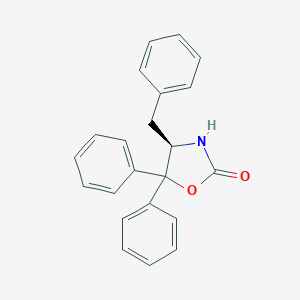

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHANMSUSBZRCX-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584256 | |

| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191090-40-1 | |

| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary that can be instrumental in asymmetric synthesis, a critical process in the development of enantiomerically pure pharmaceutical compounds. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The bulky 5,5-diphenyl substitution on this particular oxazolidinone is anticipated to offer a high degree of steric hindrance, potentially leading to excellent stereocontrol in various asymmetric reactions such as aldol additions, alkylations, and Diels-Alder reactions. This guide provides a detailed, albeit theoretical, multi-step protocol for the synthesis of this valuable synthetic tool.

Proposed Synthetic Pathway

The proposed synthesis commences with the readily available chiral starting material, (R)-phenylalanine. The pathway involves five key transformations: N-protection of the amino acid, esterification of the carboxylic acid, a Grignard reaction to introduce the gem-diphenyl moiety, deprotection of the amine, and finally, cyclization to form the target oxazolidinone.

An In-depth Technical Guide on the Physical Properties of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chiral auxiliary, (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one. Due to the limited availability of specific experimental data for this exact compound, this guide also includes information on closely related analogues and general methodologies for the synthesis and characterization of similar oxazolidinone derivatives. This information is intended to serve as a valuable resource for researchers utilizing this class of compounds in asymmetric synthesis and drug development.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid. A summary of its known and computed physical properties is presented in Table 1. It is important to note that much of the available data is for the closely related, non-diphenylated analogue, (R)-4-Benzyl-2-oxazolidinone, and should be used as a reference with caution.

Table 1: Physical Properties of this compound and Related Analogues

| Property | This compound | (R)-4-Benzyl-2-oxazolidinone |

| Molecular Formula | C₂₂H₁₉NO₂ | C₁₀H₁₁NO₂[1] |

| Molecular Weight | 329.4 g/mol [2] | 177.20 g/mol [1] |

| Melting Point | 250-254 °C | 88-90 °C[1] |

| Appearance | White to off-white crystalline powder | Powder[1] |

| Solubility | Data not available | Soluble in chloroform[1] |

| Optical Rotation | Data not available | [α]¹⁸/D +64° (c=1 in chloroform)[1] |

Note: Data for this compound is limited. Data for the non-diphenylated analogue is provided for reference.

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm), the benzylic protons, and the protons on the oxazolidinone ring. The exact chemical shifts and coupling constants would be influenced by the stereochemistry and the presence of the two phenyl groups at the C5 position.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the oxazolidinone ring (~158 ppm), the aromatic carbons of the three phenyl rings, and the aliphatic carbons of the benzyl group and the oxazolidinone core.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic carbamate group in the region of 1750-1780 cm⁻¹. Other characteristic bands would include those for C-H stretching of the aromatic and aliphatic groups, and C-N stretching.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly documented in readily accessible literature. However, general methods for the synthesis of chiral oxazolidinones can be adapted.

3.1. General Synthesis of Chiral Oxazolidinones

A common route to chiral oxazolidinones involves the cyclization of a corresponding amino alcohol. For this compound, the precursor would be (R)-2-amino-1,1-diphenyl-3-phenylpropan-1-ol.

Diagram 1: General Synthetic Pathway for Chiral Oxazolidinones

Caption: General synthesis of chiral oxazolidinones.

3.2. Characterization Methods

The characterization of a newly synthesized oxazolidinone would typically involve the following techniques:

-

Melting Point: Determination of the melting point range provides an indication of purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

IR Spectroscopy: To identify key functional groups, particularly the carbonyl group.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Optical Rotation: To measure the specific rotation and confirm the enantiomeric purity.

-

X-ray Crystallography: To unambiguously determine the solid-state structure and absolute stereochemistry.

Application in Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis. The bulky diphenyl groups at the C5 position are expected to provide a high degree of steric hindrance, leading to excellent stereocontrol in reactions such as alkylations, aldol additions, and Diels-Alder reactions.

Diagram 2: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary

Caption: Asymmetric alkylation workflow.

This workflow illustrates the general strategy for utilizing a chiral oxazolidinone auxiliary. The auxiliary is first acylated, then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The diastereoselectivity of this reaction is controlled by the chiral auxiliary. Finally, the auxiliary is cleaved to yield the desired chiral product and the recoverable auxiliary.

Conclusion

This compound is a valuable chiral auxiliary for asymmetric synthesis. While specific experimental data for this compound is sparse, this guide provides a framework for its expected physical properties and outlines the general experimental protocols for its synthesis, characterization, and application. Further research is warranted to fully elucidate the experimental parameters of this promising chiral auxiliary.

References

The Core Mechanism of Stereocontrol by Diphenyl Oxazolidinone Auxiliaries: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and other biologically active molecules. Chiral auxiliaries are a powerful and reliable tool for achieving this control, and among them, the oxazolidinones popularized by David A. Evans have proven to be exceptionally effective. This technical guide delves into the core mechanism of stereocontrol exerted by a specific class of these auxiliaries: the (4R,5S)-4,5-diphenyl-2-oxazolidinones. We will explore the underlying principles of their stereodirecting influence, provide quantitative data on their efficacy, detail key experimental protocols, and visualize the mechanistic pathways.

The fundamental principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to induce diastereoselectivity in a subsequent chemical transformation.[1] The inherent chirality of the auxiliary directs the formation of a new stereocenter with a high degree of predictability. Following the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

The diphenyl oxazolidinone auxiliary, derived from (1S,2R)-(-)-2-amino-1,2-diphenylethanol, offers a rigid and sterically defined environment that effectively shields one face of a prochiral enolate, thereby directing the approach of an incoming electrophile to the opposite face. This guide will elucidate the key factors governing this high level of stereocontrol.

The Mechanism of Stereocontrol

The stereodirecting influence of the diphenyl oxazolidinone auxiliary is primarily a result of a combination of steric hindrance and the formation of a rigid, chelated transition state. The overall process can be broken down into three key stages: acylation of the auxiliary, diastereoselective enolate formation and reaction, and finally, cleavage of the auxiliary.

Acylation of the (4R,5S)-Diphenyl-2-Oxazolidinone

The first step involves the attachment of a carboxylic acid derivative to the nitrogen atom of the oxazolidinone auxiliary to form an N-acyl imide. This is typically achieved by deprotonation of the auxiliary with a strong base like n-butyllithium (n-BuLi) followed by quenching with an acyl chloride. Alternatively, milder conditions using an acyl transfer catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed.[2]

Diastereoselective Enolate Formation and Alkylation/Aldol Reaction

The cornerstone of stereocontrol lies in the formation of a specific enolate geometry and its subsequent reaction. Deprotonation of the N-acyl imide with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), selectively generates the (Z)-enolate. The formation of the (Z)-enolate is favored due to the minimization of steric interactions between the acyl substituent and the oxazolidinone ring.

Once formed, the (Z)-enolate adopts a rigid, chelated conformation where the metal cation (typically Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, in conjunction with the steric bulk of the two phenyl groups at the C4 and C5 positions, effectively blocks one face of the enolate. The phenyl group at the C4 position is particularly influential in shielding the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face.

For Aldol Reactions: The stereochemical outcome of aldol reactions using these auxiliaries is rationalized by the Zimmerman-Traxler transition state model.[3] The reaction proceeds through a six-membered, chair-like transition state where the metal cation (often boron in these cases) coordinates to both the enolate oxygen and the aldehyde oxygen. The substituents of both the enolate and the aldehyde occupy positions that minimize steric interactions, leading to the observed syn-diastereoselectivity. The chirality of the auxiliary dictates the absolute stereochemistry of the newly formed stereocenters.

Cleavage of the Auxiliary

After the diastereoselective transformation, the chiral auxiliary is removed to yield the desired enantiomerically enriched product. The robust nature of the oxazolidinone ring allows for a variety of cleavage conditions that can be tailored to the desired final product (e.g., carboxylic acid, ester, alcohol, or amide). Common methods include hydrolysis with lithium hydroxide and hydrogen peroxide, transesterification with alkoxides, or reduction with metal hydrides.[2]

Quantitative Data on Diastereoselectivity

The (4R,5S)-diphenyl-2-oxazolidinone auxiliary consistently provides high levels of diastereoselectivity in a variety of reactions. The following tables summarize representative data for alkylation and aldol reactions.

| Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) |

| CH₃I | NaHMDS, -78 °C | 7 : 93 |

| PhCH₂Br | LDA, 0 °C | 2 : 98 |

Table 1: Diastereoselectivity in the Alkylation of N-Propionyl-(4R,5S)-diphenyl-2-oxazolidinone.

| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | Bu₂BOTf, DIPEA | >99 : 1 |

| Isobutyraldehyde | Bu₂BOTf, DIPEA | >99 : 1 |

| Acetaldehyde | Bu₂BOTf, DIPEA | 98 : 2 |

Table 2: Diastereoselectivity in Aldol Reactions of N-Propionyl-(4R,5S)-diphenyl-2-oxazolidinone.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. The following are representative protocols for the key steps in a typical asymmetric synthesis using the diphenyl oxazolidinone auxiliary.

Protocol 1: Acylation of (4R,5S)-Diphenyl-2-Oxazolidinone

Materials:

-

(4R,5S)-4,5-Diphenyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (4R,5S)-4,5-diphenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.0 eq) is added dropwise, and the resulting solution is stirred for 15 minutes.

-

Propionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 30 minutes, then allowed to warm to room temperature over 1 hour.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl-(4R,5S)-diphenyl-2-oxazolidinone.

Protocol 2: Diastereoselective Alkylation

Materials:

-

N-Propionyl-(4R,5S)-diphenyl-2-oxazolidinone

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Benzyl bromide (or other electrophile)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

A solution of N-propionyl-(4R,5S)-diphenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of LDA or NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

-

Benzyl bromide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched with saturated aqueous NH₄Cl.

-

The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The product is then purified by flash chromatography.

Protocol 3: Auxiliary Cleavage to a Carboxylic Acid

Materials:

-

Alkylated N-acyl-(4R,5S)-diphenyl-2-oxazolidinone

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) and water

-

Sodium sulfite (Na₂SO₃)

Procedure:

-

The alkylated product (1.0 eq) is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C.

-

Aqueous hydrogen peroxide (4.0 eq) is added dropwise, followed by an aqueous solution of LiOH (2.0 eq).

-

The reaction mixture is stirred at 0 °C for 1-2 hours.

-

The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

-

The THF is removed under reduced pressure, and the aqueous layer is washed with dichloromethane to remove the recovered chiral auxiliary.

-

The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated to yield the enantiomerically enriched carboxylic acid.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and workflows.

Caption: Experimental workflow for asymmetric synthesis.

Caption: Mechanism of stereocontrol.

Caption: Zimmerman-Traxler model for aldol reactions.

Conclusion

The (4R,5S)-diphenyl-2-oxazolidinone chiral auxiliary provides a robust and highly predictable method for the stereocontrolled synthesis of a wide range of chiral molecules. The mechanism of stereocontrol is well-understood and relies on the formation of a rigid, chelated (Z)-enolate where the bulky phenyl substituents effectively direct the approach of electrophiles. The high diastereoselectivities achieved, coupled with the reliability of the experimental protocols and the ability to recover the auxiliary, make this a valuable tool for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. The continued application and exploration of such chiral auxiliaries will undoubtedly lead to further advancements in the efficient construction of complex, enantiomerically pure molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. (4R,5S)-(+)-cis-4,5-Diphenyl-2-oxazolidinone | C15H13NO2 | CID 10868374 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one: A Technical Guide

Introduction

(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary, a class of compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1] The effectiveness of such auxiliaries is highly dependent on their solubility in various organic solvents, which influences reaction conditions, purification, and overall yield. This technical guide provides an overview of the available solubility information for this compound and its analogs, detailed experimental protocols for solubility determination, and graphical representations of relevant workflows.

Data Presentation: Solubility in Organic Solvents

Table 1: Qualitative Solubility of (R)-4-Benzyl-2-oxazolidinone

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble (50 mg/mL)[3] |

| Chloroform | Data indicates solubility for optical activity measurement |

| Dichloromethane | Used as a solvent during synthesis and workup[4][5] |

| Tetrahydrofuran (THF) | Used as a solvent during synthesis[4][5] |

| Toluene | Used for recrystallization[4] |

| Ethanol | Data indicates solubility for optical activity measurement[6] |

| Water | Poorly soluble[2] |

Note: This data is for (R)-4-Benzyl-2-oxazolidinone and should be used as an estimation for this compound. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

The following protocols describe methods for determining the solubility of a solid organic compound like this compound.

1. Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.[7][8]

-

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration.

-

Materials:

-

This compound

-

Small test tubes or vials

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Spatula

-

Vortex mixer (optional)

-

-

Procedure:

-

Place approximately 10-30 mg of the solid compound into a small test tube.[8][9]

-

Add the selected solvent dropwise, up to 1 mL, shaking vigorously after each addition.[8][9]

-

Continue adding the solvent up to a total volume of 3 mL, observing for dissolution.[7]

-

A compound is considered soluble if it completely dissolves to form a homogeneous solution.

-

It is partially soluble if some, but not all, of the solid dissolves.

-

It is insoluble if the solid does not appear to dissolve.[9]

-

Record the observations for each solvent tested.

-

2. Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.[10][11]

-

Objective: To quantify the maximum amount of a solute that can dissolve in a given amount of solvent at a specified temperature.

-

Materials:

-

This compound

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial, ensuring that a significant amount of undissolved solid will remain after equilibrium is reached.[12]

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[11][13]

-

After agitation, allow the vials to stand undisturbed for a period to let the excess solid settle.[12]

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.[11]

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the analytical instrument's linear range.

-

Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.[11]

-

Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility in units such as g/L or mol/L.

-

Visualizations: Workflows and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound.

Role of Chiral Auxiliaries in Asymmetric Synthesis

This diagram outlines the general strategy for using a chiral auxiliary, such as this compound, in asymmetric synthesis to produce an enantiomerically pure product.[1]

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone 99 131685-53-5 [sigmaaldrich.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. csub.edu [csub.edu]

- 9. youtube.com [youtube.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. impactfactor.org [impactfactor.org]

- 12. quora.com [quora.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide on the Stability and Storage of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the stability and appropriate storage conditions for (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one, a chiral auxiliary widely used in asymmetric synthesis. Due to the limited publicly available stability data specific to this compound, this guide incorporates information from structurally related oxazolidinones to provide the best available recommendations.

Core Stability Profile

This compound, and its structural analogs, are generally considered to be stable crystalline solids under normal laboratory conditions. The oxazolidinone ring is a robust heterocycle, but its stability can be influenced by factors such as strong acids or bases, high temperatures, and oxidizing agents.

Key Stability Characteristics:

-

Thermal Stability: The compound is a solid with a relatively high melting point, indicating good thermal stability for short-term exposure to elevated temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

-

Hygroscopicity: While not reported to be excessively hygroscopic, it is good practice to protect the compound from moisture, which could potentially lead to hydrolysis of the oxazolidinone ring, especially under acidic or basic conditions.

-

Photosensitivity: Some related compounds are recommended to be stored in a dark place, suggesting a potential for photosensitivity. Exposure to UV or strong visible light should be minimized.

-

Chemical Incompatibility: Strong oxidizing agents are noted as being incompatible with similar oxazolidinone structures.[1][2] Contact with such agents should be strictly avoided to prevent vigorous and potentially hazardous reactions. The compound is also susceptible to cleavage by strong nucleophiles and under harsh acidic or basic conditions.

Recommended Storage and Handling

Proper storage is crucial to maintain the chemical and chiral integrity of this compound. The following conditions are recommended based on data from analogous compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool and dry place; Room temperature is generally acceptable. | To minimize the rate of any potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen). | To protect against oxidation and moisture. |

| Light | Keep in a dark place; Use amber vials. | To prevent potential photodegradation. |

| Container | Tightly closed container. | To prevent contamination and exposure to moisture and air. |

Handling Precautions:

-

Handle in a well-ventilated area to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Wash hands thoroughly after handling.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, based on the chemistry of the oxazolidinone ring, the following are potential routes of degradation:

-

Hydrolysis: The amide bond within the oxazolidinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening and the formation of the corresponding amino alcohol.

-

Oxidation: The benzyl group could be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

Experimental Protocols for Stability Assessment

To assess the stability of this compound under specific conditions, a stability-indicating analytical method should be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Objective: To determine the stability of this compound under various stress conditions (e.g., heat, humidity, light, acid/base).

Materials and Methods:

-

Instrumentation: HPLC system with a UV detector, analytical balance, pH meter, oven, photostability chamber.

-

Chemicals: this compound, HPLC-grade acetonitrile, HPLC-grade water, formic acid (or other suitable buffer components), hydrochloric acid, sodium hydroxide.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with a small percentage of formic acid for peak shape improvement). The exact composition should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV-Vis scan of the compound (likely in the range of 200-280 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

-

Forced Degradation Study Protocol:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C) for a defined period.

-

Photostability: Expose a solid sample or a solution of the compound to a controlled source of light (e.g., in a photostability chamber) for a defined period.

Analysis:

-

Inject samples from each stress condition into the HPLC system.

-

Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

-

The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

Visualizations

Caption: Recommended storage conditions to maintain the integrity of this compound.

Caption: A typical experimental workflow for assessing the stability of this compound.

References

Methodological & Application

Application Notes: Asymmetric Aldol Reaction Using (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting asymmetric aldol reactions utilizing the chiral auxiliary, (R)-4-benzyl-5,5-diphenyloxazolidin-2-one. This powerful tool enables the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are crucial building blocks in the development of pharmaceutical agents and other complex molecules.

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, allowing for the creation of new carbon-carbon bonds with precise control over the stereochemistry of the resulting product. Chiral auxiliaries are instrumental in this process, temporarily imparting their chirality to a substrate to direct the stereochemical outcome of a reaction. The this compound, a member of the Evans' oxazolidinone family, offers a high degree of stereocontrol due to its rigid structure and the steric influence of the benzyl and diphenyl groups. These features effectively shield one face of the enolate, leading to highly diastereoselective additions to aldehydes.

While the primary focus of some studies on the related (S)-4-benzyl-5,5-diphenyloxazolidin-2-one has been in the asymmetric synthesis of α-substituted aldehydes via alkylation and reduction, the principles of stereocontrol are directly applicable to aldol reactions. The protocols provided herein are based on established methodologies for Evans' auxiliaries and are adapted for the specific use of the this compound.

Reaction Principle and Stereochemical Pathway

The asymmetric aldol reaction using an N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one typically proceeds through a six-membered, chair-like transition state when a boron enolate is employed. The bulky 5,5-diphenyl and 4-benzyl groups of the auxiliary dictate the conformation of the enolate and the approach of the aldehyde, leading to the preferential formation of one diastereomer.

The generally accepted model for Evans' auxiliaries predicts the formation of a (Z)-enolate upon reaction with a Lewis acid like dibutylboron triflate and a tertiary amine base. This (Z)-enolate then reacts with an aldehyde via a Zimmerman-Traxler transition state. The stereodirecting groups on the oxazolidinone ring force the R group of the enolate into a pseudo-equatorial position to minimize steric interactions. The aldehyde then approaches the enolate from the less hindered face, resulting in a predictable absolute stereochemistry in the aldol adduct.

Below is a diagram illustrating the logical workflow of the asymmetric aldol reaction.

Caption: Experimental workflow for the asymmetric aldol reaction.

Experimental Protocols

The following are detailed protocols for the key steps in the asymmetric aldol reaction using this compound.

Protocol 1: N-Acylation of the Chiral Auxiliary

This protocol describes the acylation of the chiral auxiliary, for example, with propionyl chloride, to form the N-acyl imide necessary for the aldol reaction.

Materials:

-

This compound

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

-

Propionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred for an additional 1 hour at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred for another 2-4 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl imide.

Protocol 2: Asymmetric Aldol Reaction

This protocol details the diastereoselective aldol addition of the N-propionyl imide to a generic aldehyde.

Materials:

-

N-Propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one

-

Aldehyde (e.g., isobutyraldehyde)

-

Dibutylboron triflate (Bu₂BOTf)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Phosphate buffer (pH 7)

-

Methanol (MeOH)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

Procedure:

-

A solution of the N-propionyl imide (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

-

Dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of DIPEA (1.2 eq). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1 hour to form the (Z)-boron enolate.

-

The reaction mixture is re-cooled to -78 °C.

-

The aldehyde (1.5 eq) is added dropwise.

-

The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.

-

The reaction is quenched by the addition of pH 7 phosphate buffer, followed by methanol.

-

A solution of 2:1 MeOH:H₂O₂ is added, and the mixture is stirred vigorously for 1 hour at 0 °C to decompose the boron intermediates.

-

The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude aldol adduct is purified by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes a common method for the removal of the chiral auxiliary to yield the chiral β-hydroxy acid, which can then be converted to other derivatives.

Materials:

-

Aldol adduct from Protocol 2

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na₂SO₃) solution

-

Diethyl ether

Procedure:

-

The aldol adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

-

An aqueous solution of LiOH (4.0 eq) and H₂O₂ (4.0 eq) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 4 hours.

-

The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.

-

The THF is removed under reduced pressure.

-

The aqueous layer is washed with diethyl ether to remove the chiral auxiliary.

-

The aqueous layer is acidified to pH 2-3 with aqueous HCl and then extracted with diethyl ether.

-

The combined organic extracts containing the β-hydroxy acid are dried over anhydrous MgSO₄, filtered, and concentrated to yield the final product.

Data Presentation

The following table summarizes expected outcomes for an asymmetric aldol reaction with N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one and various aldehydes, based on typical results for similar Evans' auxiliaries. Actual results should be determined experimentally.

| Aldehyde | Product Stereochemistry | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |

| Isobutyraldehyde | syn | >95:5 | >99% | 85-95 |

| Benzaldehyde | syn | >95:5 | >99% | 80-90 |

| Acetaldehyde | syn | >90:10 | >98% | 75-85 |

Signaling Pathway and Reaction Mechanism

The stereochemical outcome of the aldol reaction is dictated by the formation of a specific transition state. The diagram below, generated using Graphviz, illustrates the proposed Zimmerman-Traxler transition state for the reaction of the (Z)-boron enolate with an aldehyde.

Caption: Proposed Zimmerman-Traxler transition state.

Note: The DOT script above is a template. A chemical drawing software would be required to generate the actual image of the transition state to be embedded.

Conclusion

The use of this compound as a chiral auxiliary in asymmetric aldol reactions provides a reliable and highly stereoselective method for the synthesis of enantioenriched β-hydroxy carbonyl compounds. The protocols and data presented here serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex chiral molecules. Experimental validation is recommended to confirm the specific outcomes for each unique substrate combination.

Protocol for N-acylation of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one

Application Note

This protocol details the N-acylation of the chiral auxiliary, (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one. This class of compounds, known as Evans auxiliaries, are pivotal in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds. The N-acyl derivatives serve as versatile intermediates in various reactions, including aldol additions, alkylations, and Diels-Alder reactions. The protocol described herein is a standard and robust method involving the deprotonation of the oxazolidinone nitrogen with a strong base, followed by quenching with an acylating agent. Due to the significant steric hindrance imparted by the 5,5-diphenyl substitution, specific considerations for reaction conditions are highlighted to ensure efficient acylation.

Experimental Protocols

Method 1: N-Acylation using n-Butyllithium and Acyl Chloride

This is a widely employed and generally high-yielding method for the N-acylation of Evans-type oxazolidinones.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Acyl chloride (e.g., propionyl chloride, acetyl chloride, etc.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).

-

Dissolution: Dissolve the oxazolidinone in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution may turn a pale yellow color, indicating the formation of the lithium salt. Stir the mixture at -78 °C for 30-60 minutes.

-

Acylation: Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture at -78 °C. Stir the reaction at this temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Method 2: N-Acylation using Triethylamine and Acyl Anhydride with a DMAP Catalyst

This method offers a milder alternative to the strong base protocol, which may be advantageous for sensitive substrates.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Acyl anhydride (e.g., propionic anhydride, acetic anhydride, etc.)

-

4-(Dimethylamino)pyridine (DMAP)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation: To a round-bottom flask, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM or THF.

-

Addition of Reagents: Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Acylation: Add the acyl anhydride (1.2 equivalents) dropwise to the mixture at room temperature. Stir the reaction at room temperature until completion, as monitored by TLC. Due to the steric hindrance of the substrate, this may require an extended reaction time (overnight to 24 hours).

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired N-acylated product.

Data Presentation

The following table summarizes typical reaction parameters for the N-acylation of oxazolidinones based on literature for structurally related compounds. Note that yields and reaction times for this compound may vary due to increased steric hindrance.

| Method | Base/Catalyst | Acylating Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| 1 | n-Butyllithium | Acyl Chloride | THF | -78 to RT | 2 - 4 | 85 - 95 |

| 2 | Et₃N / DMAP | Acyl Anhydride | DCM or THF | Room Temperature | 12 - 24 | 70 - 90 |

Mandatory Visualization

Caption: Experimental workflow for the N-acylation of this compound.

Application Notes: Diastereoselective Alkylation with (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one

Introduction

The use of chiral auxiliaries is a powerful and reliable strategy in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds.[1] Among these, oxazolidinones, pioneered by David A. Evans, are preeminent auxiliaries for stereocontrolled carbon-carbon bond formation.[2] This document provides detailed protocols for the diastereoselective alkylation of N-acyl oxazolidinones derived from (R)-4-benzyl-5,5-diphenyloxazolidin-2-one. The bulky C4 benzyl group and C5 diphenyl groups work in concert to create a highly rigid and sterically biased environment, leading to exceptional levels of stereocontrol in the alkylation of the corresponding enolates.

The overall synthetic sequence involves three key steps:

-

N-Acylation: The chiral auxiliary is appended to a carboxylic acid derivative.

-

Diastereoselective Alkylation: The N-acyl oxazolidinone is deprotonated to form a rigid Z-enolate, which is then alkylated with high facial selectivity.[1]

-

Auxiliary Cleavage: The chiral auxiliary is removed to yield the desired enantiomerically enriched product (e.g., carboxylic acid, alcohol, or amide) and allow for the recovery of the auxiliary.

Data Presentation: Alkylation Performance

The diastereoselectivity of the alkylation is highly dependent on the choice of base, electrophile, and reaction conditions. The bulky nature of the this compound auxiliary is expected to provide selectivities that are comparable to or exceed those of standard Evans auxiliaries. The following table summarizes representative data for the alkylation of N-propionyl oxazolidinones.

| Electrophile (E+) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzyl Bromide (BnBr) | LDA | THF | 0 | ~85-95 | >99:1 |

| Allyl Iodide | NaHMDS | THF | -78 | ~75-85 | >98:2 |

| Methyl Iodide (MeI) | NaHMDS | THF | -78 | ~90-98 | 91:9 |

| Ethyl Bromide (EtBr) | LDA | THF | 0 | ~80-90 | >95:5 |

Data compiled from analogous Evans auxiliary systems. Selectivity is typically determined by ¹H NMR or GC analysis of the crude reaction mixture.[3][4]

Experimental Workflow

The following diagram outlines the complete workflow for the diastereoselective alkylation process, from the starting chiral auxiliary to the final enantiomerically pure carboxylic acid.

Caption: Overall workflow for the asymmetric synthesis.

Experimental Protocols

Materials and General Considerations:

-

All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

-

Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.

-

Reagents should be of high purity. Bases like n-BuLi and LDA should be titrated prior to use.

-

Low-temperature reactions (-78 °C) are typically achieved using a dry ice/acetone bath.

Protocol 1: N-Propionylation of this compound

This protocol describes the acylation using a mild method with DMAP as a catalyst.[3]

-

To a solution of this compound (1.0 equiv.) in anhydrous THF (0.2 M) is added 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

-

Propionic anhydride (1.5 equiv.) is added to the solution via syringe.

-

The reaction mixture is stirred at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.

-

The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

This protocol details the formation of the sodium enolate and subsequent alkylation.[3]

-

The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask equipped with a thermometer.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv., as a 1.0 M solution in THF) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The solution typically turns yellow upon enolate formation.

-

The mixture is stirred at -78 °C for 30 minutes.

-

Benzyl bromide (1.2 equiv.) is added dropwise.

-

The reaction is stirred at -78 °C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is allowed to warm to room temperature, then extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis before purification by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary to a Carboxylic Acid

This protocol uses lithium hydroperoxide to cleave the auxiliary, yielding the carboxylic acid.[5][6][7]

-

The purified, alkylated N-acyl oxazolidinone (1.0 equiv.) is dissolved in a 3:1 mixture of THF and water (0.2 M).

-

The solution is cooled to 0 °C in an ice-water bath.

-

A 30% aqueous solution of hydrogen peroxide (H₂O₂, 4.0 equiv.) is added dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 equiv., 0.5 M). Caution: Oxygen evolution may occur.[5]

-

The mixture is stirred vigorously at 0 °C for 1-2 hours.

-

The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv.) and stirred for 20 minutes at room temperature.

-

The THF is removed under reduced pressure. The remaining aqueous solution is made basic (pH > 11) with NaOH to allow for extraction of the neutral chiral auxiliary.

-

The aqueous layer is extracted three times with dichloromethane to recover the chiral auxiliary.

-

The aqueous layer is then acidified to pH 1-2 with concentrated HCl and extracted three times with ethyl acetate to isolate the carboxylic acid product.

-

The combined organic layers containing the acid are dried over MgSO₄, filtered, and concentrated to yield the final product.

Visualization of Mechanism and Logic

Stereochemical Model for Diastereoselection

The high diastereoselectivity of the alkylation is rationalized by the formation of a rigid, chelated (Z)-enolate intermediate. The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the conformation of the enolate. The bulky benzyl group at the C4 position effectively shields the si-face of the enolate, forcing the electrophile to approach from the less sterically hindered re-face.

Caption: Chelation-controlled model for alkylation.

Factors Influencing Diastereoselectivity

Several factors contribute to the success of the asymmetric alkylation. The interplay between the chiral auxiliary, the base, and the electrophile determines both the yield and the stereochemical outcome of the reaction.

References

Application Notes and Protocols for the Cleavage of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cleavage of the chiral auxiliary, (R)-4-benzyl-5,5-diphenyloxazolidin-2-one, from N-acylated derivatives. This auxiliary is a valuable tool in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds. The successful removal of the auxiliary is a critical step in obtaining the desired chiral product. The following sections detail various methods for this transformation, including hydrolytic, reductive, and transesterification procedures.

Introduction

The this compound auxiliary, a derivative of the well-known Evans auxiliaries, offers excellent stereocontrol in a variety of asymmetric transformations, such as alkylations, aldol reactions, and Michael additions. The bulky 5,5-diphenyl substituents enhance facial selectivity, often leading to high diastereomeric excesses in the products. After the desired stereocenter has been established, the auxiliary must be cleaved under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. The choice of cleavage method depends on the desired functionality in the final product, such as a carboxylic acid, alcohol, or ester.

Cleavage Methodologies

Several methods have been developed for the cleavage of oxazolidinone auxiliaries. The most common approaches are:

-

Hydrolysis: Treatment with reagents like lithium hydroperoxide (LiOOH) or lithium hydroxide (LiOH) to yield the corresponding carboxylic acid.

-

Reductive Cleavage: Employing hydride reagents such as lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) to produce the corresponding alcohol or aldehyde.

-

Transesterification: Reaction with an alkoxide, such as magnesium methoxide (Mg(OMe)₂), to generate an ester.

The selection of the appropriate method is dictated by the desired product and the compatibility of the substrate with the reaction conditions.

Data Presentation: Comparison of Cleavage Conditions

The following table summarizes various reported conditions for the cleavage of N-acylated this compound and related auxiliaries. This data is intended to provide a comparative overview to aid in the selection of the optimal cleavage protocol.

| Acyl Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |

| 2'-benzyl-3'-phenylpropionyl | DIBAL-H | CH₂Cl₂ | -78 | 0.5 | Aldehyde | Good | Not specified |

| Generic Acyl | LiBH₄, H₂O | Et₂O | 0 | Not specified | Alcohol | High | Not specified |

| Generic Acyl | Mg(OMe)₂ | MeOH | Reflux | Not specified | Methyl Ester | Good to Excellent | Not specified |

| Generic Acyl | LiOOH | THF/H₂O | 0 - RT | Not specified | Carboxylic Acid | High | Not specified |

Note: Data for the specific this compound auxiliary is limited in the literature. The table includes data from closely related auxiliaries to provide a broader context. "Not specified" indicates that the specific value was not reported in the cited literature.

Experimental Protocols

The following are detailed experimental protocols for the key cleavage methods.

Protocol 1: Reductive Cleavage to Aldehyde using DIBAL-H

This protocol is based on the reductive cleavage of an N-acyl-(S)-4-benzyl-5,5-diphenyl-oxazolidin-2-one to the corresponding aldehyde.

Procedure:

-

Dissolve the N-acyl-(S)-4-benzyl-5,5-diphenyl-oxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., hexanes or toluene) (1.1-1.5 equiv) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Quench the reaction by the slow addition of methanol (MeOH) at -78 °C.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Stir the biphasic mixture vigorously until the layers become clear.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 2: Reductive Cleavage to Alcohol using LiBH₄

This protocol describes a general method for the reductive cleavage of N-acyl oxazolidinones to the corresponding primary alcohols.

Procedure:

-

Dissolve the N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous diethyl ether (Et₂O) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise to the stirred solution.

-

After the addition is complete, add water dropwise to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude alcohol and the recovered auxiliary by flash column chromatography.

Protocol 3: Transesterification to Methyl Ester using Mg(OMe)₂

This protocol provides a general method for converting the N-acyl oxazolidinone to a methyl ester.

Procedure:

-

Prepare a solution of magnesium methoxide (Mg(OMe)₂) by dissolving magnesium turnings (2.0 equiv) in anhydrous methanol (MeOH) under an inert atmosphere.

-

To the solution of the N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous methanol, add the freshly prepared solution of Mg(OMe)₂.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude methyl ester and the recovered auxiliary by flash column chromatography.

Conclusion

The cleavage of the this compound auxiliary is a crucial step in asymmetric synthesis. The choice of the cleavage method should be carefully considered based on the desired final product and the stability of the substrate. The protocols provided here offer a starting point for the development of robust and efficient cleavage procedures. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for a specific substrate. The successful recovery of the chiral auxiliary is also an important consideration for the overall efficiency and cost-effectiveness of the synthetic route.

Application of (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one in the Asymmetric Synthesis of (+)-Brefeldin A

Introduction

(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one, a chiral auxiliary developed by Crimmins, serves as a powerful tool in asymmetric synthesis for the stereoselective formation of carbon-carbon bonds. Its bulky diphenylmethyl group provides excellent facial shielding, leading to high levels of diastereoselectivity in a variety of transformations, most notably in asymmetric aldol reactions. This application note details the use of this auxiliary in the total synthesis of the natural product (+)-Brefeldin A, a macrolide antibiotic known for its potent antiviral and antitumor activities. The key stereocenters in a crucial fragment of (+)-Brefeldin A were installed with high precision using an asymmetric aldol reaction controlled by this compound.

Data Presentation

The following table summarizes the quantitative data for the key asymmetric aldol reaction in the synthesis of a key intermediate for (+)-Brefeldin A.

| Aldehyde | Acyl Imide | Product | Diastereoselectivity (ds) | Yield (%) |

| (E)-4-iodo-2-methylbut-2-en-1-al | N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one | Aldol Adduct | >95:5 | 85 |

Experimental Protocols

1. Acylation of this compound

To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes, after which propionyl chloride (1.1 equiv) is added. The reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the N-propionyl derivative.

2. Asymmetric Aldol Reaction

To a solution of the N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an argon atmosphere is added titanium tetrachloride (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The resulting deep red solution is stirred for 30 minutes. A solution of (E)-4-iodo-2-methylbut-2-en-1-al (1.2 equiv) in CH₂Cl₂ is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired aldol adduct.

3. Reductive Cleavage of the Chiral Auxiliary

The aldol adduct (1.0 equiv) is dissolved in a 1:1 mixture of THF and water. The solution is cooled to 0 °C and lithium borohydride (2.0 equiv) is added in portions. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then carefully quenched by the dropwise addition of 1 M hydrochloric acid until the pH is acidic. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the corresponding chiral alcohol and the recovered this compound.

Mandatory Visualization

Caption: Workflow for the synthesis of a key chiral alcohol intermediate.

Application Notes and Protocols: Formation of Boron Enolates with (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one for Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of chiral auxiliaries to control stereochemistry is a cornerstone of modern asymmetric synthesis. Among the most reliable and widely utilized chiral auxiliaries are the Evans oxazolidinones. This application note focuses on the use of the sterically hindered (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one for the highly diastereoselective formation of boron enolates and their subsequent application in asymmetric aldol reactions. The bulky 5,5-diphenyl substitution provides an exceptional level of facial shielding, leading to high levels of stereocontrol in carbon-carbon bond formation.

The formation of a (Z)-boron enolate, directed by the chiral auxiliary, followed by a Zimmerman-Traxler-type transition state in the aldol reaction, allows for the predictable and selective synthesis of syn-aldol products. This methodology is invaluable for the construction of complex chiral molecules, including natural products and pharmaceutical intermediates.

Signaling Pathway of Stereochemical Control

The high diastereoselectivity observed in aldol reactions employing N-acyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one is a direct consequence of the chiral auxiliary's ability to control the enolate geometry and the subsequent facial attack of the aldehyde. The proposed pathway for this stereochemical control is outlined below.

Caption: Mechanism of Stereocontrol in Boron Enolate Aldol Reaction.

Experimental Protocols

This section provides a detailed protocol for the acylation of the chiral auxiliary, the formation of the boron enolate, and the subsequent diastereoselective aldol reaction.

Protocol 1: Acylation of this compound

Objective: To synthesize the N-propionyl derivative of the chiral auxiliary.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M)

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equiv) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

-

Add propionyl chloride (1.1 equiv) dropwise to the solution.

-

Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford the pure N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one.

Protocol 2: Formation of the Boron Enolate and Asymmetric Aldol Reaction

Objective: To generate the (Z)-boron enolate and react it with an aldehyde to form the corresponding syn-aldol adduct with high diastereoselectivity.

Materials:

-

N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Di-n-butylboron triflate (n-Bu₂BOTf) (1.0 M in CH₂Cl₂)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, round-bottomed flask under an inert atmosphere, add N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv).

-

Stir the reaction mixture at 0 °C for 30 minutes to ensure complete enolate formation.

-

Cool the solution to -78 °C.

-

Add the desired aldehyde (1.2 equiv) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding methanol (2 mL per mmol of substrate), followed by the slow, careful addition of a 2:1 mixture of methanol and 30% hydrogen peroxide.

-

Stir the mixture vigorously at 0 °C for 1 hour.

-

Dilute the mixture with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Data Presentation

The following table summarizes the expected outcomes for the asymmetric aldol reaction of the boron enolate of N-propionyl-(R)-4-benzyl-5,5-diphenyloxazolidin-2-one with various aldehydes. The data presented is representative of typical results achieved with Evans-type auxiliaries and is intended to provide a guideline for expected yields and diastereoselectivities.

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | 3-hydroxy-4,4-dimethyl-1-( (R)-4-benzyl-5,5-diphenyl-2-oxooxazolidin-3-yl)pentan-1-one | >90 | >99:1 |

| 2 | Benzaldehyde | 1-((R)-4-benzyl-5,5-diphenyl-2-oxooxazolidin-3-yl)-3-hydroxy-3-phenylpropan-1-one | >90 | >95:5 |

| 3 | Acetaldehyde | 1-((R)-4-benzyl-5,5-diphenyl-2-oxooxazolidin-3-yl)-3-hydroxybutan-1-one | >85 | >98:2 |

| 4 | Propionaldehyde | 1-((R)-4-benzyl-5,5-diphenyl-2-oxooxazolidin-3-yl)-3-hydroxypentan-1-one | >88 | >98:2 |

| 5 | Cinnamaldehyde | 1-((R)-4-benzyl-5,5-diphenyl-2-oxooxazolidin-3-yl)-3-hydroxy-5-phenylpent-4-en-1-one | >80 | >95:5 |

Note: Yields and diastereomeric ratios are approximate and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Workflow

The overall experimental workflow for the asymmetric aldol reaction is depicted below.

Caption: Experimental workflow for the asymmetric aldol reaction.

Conclusion

The this compound chiral auxiliary is a powerful tool for achieving high levels of diastereoselectivity in boron enolate-mediated aldol reactions. The steric bulk of the diphenyl group provides excellent facial shielding, leading to the predictable formation of syn-aldol products. The detailed protocols and expected outcomes presented in these application notes should serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and stereoselective construction of complex chiral molecules.

Application Notes and Protocols: Lithium Aluminum Hydride Reduction of N-acyl (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the preparation of enantiomerically pure compounds that are crucial for the development of pharmaceuticals and other biologically active molecules. The Evans oxazolidinone auxiliaries are a prominent class of such compounds, prized for their high stereoselectivity in a variety of carbon-carbon bond-forming reactions. Following the stereoselective functionalization of the N-acyl chain, the chiral auxiliary must be removed cleanly and without racemization of the newly created stereocenter.

One of the most effective methods for the cleavage of N-acyl oxazolidinones to afford valuable chiral primary alcohols is reduction with lithium aluminum hydride (LiAlH₄ or LAH). This powerful reducing agent efficiently cleaves the amide bond of the N-acyl oxazolidinone, yielding the desired primary alcohol and the recoverable chiral auxiliary. This protocol details the application of lithium aluminum hydride for the reductive cleavage of N-acyl (R)-4-Benzyl-5,5-diphenyloxazolidin-2-one.

Reaction Principle

The N-acyl oxazolidinone can be considered a chiral amide. The mechanism of LAH reduction of amides involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the acyl group. This forms a tetrahedral intermediate. Subsequent collapse of this intermediate, facilitated by the coordination of the oxygen and nitrogen atoms to the aluminum species, leads to the cleavage of the carbon-nitrogen bond. A second hydride transfer then reduces the resulting aldehyde intermediate to the primary alcohol. The reaction proceeds with retention of configuration at the newly formed stereocenter. The this compound auxiliary can be recovered after an appropriate workup procedure.

Experimental Workflow

The overall experimental workflow for the LAH reduction of an N-acyl this compound is depicted below. It involves the setup of an inert atmosphere reaction, the controlled addition of the reducing agent, quenching of the excess reagent, and a workup procedure to isolate the product and recover the chiral auxiliary.

Figure 1. General experimental workflow for the LAH reduction of N-acyl this compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

N-acyl this compound (1.0 equiv)

-

Lithium aluminum hydride (LiAlH₄) (typically 1.5 - 3.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Deionized water

-

15% (w/v) aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or argon gas inlet

-

Syringes and needles

-

Ice-water bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-acyl this compound.

-

Dissolve the substrate in anhydrous THF.

-

In a separate flask, prepare a suspension of lithium aluminum hydride in anhydrous THF.

-

-

Reduction:

-

Cool the solution of the N-acyl oxazolidinone to 0 °C using an ice-water bath.

-

Slowly add the LiAlH₄ suspension to the stirred substrate solution via syringe or cannula. Caution: The reaction is exothermic, and hydrogen gas is evolved. Maintain a slow addition rate to control the reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

-